3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a quinoline moiety, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-hydroxybenzaldehyde with 8-quinolinecarboxaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxyphenyl)-5-(2-thioxo-1,3-thiazolidin-4-one): Lacks the quinoline moiety.
5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the hydroxyphenyl group.
3-(3-Hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the quinolylmethylene group.
Uniqueness
The presence of both the quinoline moiety and the hydroxyphenyl group in 3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one makes it unique
Properties
Molecular Formula |
C19H12N2O2S2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(5Z)-3-(3-hydroxyphenyl)-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H12N2O2S2/c22-15-8-2-7-14(11-15)21-18(23)16(25-19(21)24)10-13-5-1-4-12-6-3-9-20-17(12)13/h1-11,22H/b16-10- |
InChI Key |
ZNBFDKOOODVDIK-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=CC=C4)O)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)O)N=CC=C2 |
Origin of Product |
United States |
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